molecular formula C22H22N2O2 B214189 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

Cat. No. B214189
M. Wt: 346.4 g/mol
InChI Key: JBTYLSFKVSPVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.

Mechanism of Action

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide binds irreversibly to BTK and inhibits its kinase activity. BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cell malignancies. By blocking BTK activity, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide disrupts downstream signaling pathways and induces cell death in B-cell malignancies.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. In addition, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to inhibit B-cell receptor signaling and downstream pathways, including AKT and NF-κB. 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapy agents in preclinical models of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is its high potency and selectivity for BTK. 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to have minimal off-target effects and is well-tolerated in preclinical models. However, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. In addition, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has not been tested in clinical trials and its safety and efficacy in humans are unknown.

Future Directions

For 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide include testing its efficacy in combination with other chemotherapy agents in preclinical models of B-cell malignancies. In addition, the development of more soluble analogs of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide may improve its pharmacokinetic properties and increase its potential for clinical use. Finally, the use of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in other B-cell disorders, such as autoimmune diseases and immunodeficiencies, warrants further investigation.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-methylbenzonitrile with 2-furanylmethylamine to produce 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. This intermediate is then reacted with 4-chloroquinoline-6-carboxylic acid to yield 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has potent antitumor activity in mouse models of CLL and MCL.

properties

Product Name

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O2/c1-15-8-10-16(11-9-15)21-13-19(18-6-2-3-7-20(18)24-21)22(25)23-14-17-5-4-12-26-17/h2-3,6-11,13,17H,4-5,12,14H2,1H3,(H,23,25)

InChI Key

JBTYLSFKVSPVOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.